4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
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Overview
Description
4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is an organic compound that features a benzamide core substituted with a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzamide and thiazole moieties suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Benzamide Group: The thiazole derivative is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit antimicrobial or antifungal properties due to the presence of the thiazole ring, which is known for its biological activity .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The benzamide moiety is a common pharmacophore in drug design, and the thiazole ring can enhance the biological activity of the compound .
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzamide group may enhance binding affinity to these targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide: Unique due to the specific substitution pattern on the benzamide and thiazole rings.
N-(2-thiazolyl)benzamide: Lacks the methyl groups, which may affect its reactivity and biological activity.
4-methyl-N-(thiazol-2-yl)benzamide: Different position of the thiazole ring attachment, leading to variations in chemical properties.
Uniqueness
The presence of methyl groups on both the benzamide and thiazole rings in This compound makes it unique. These methyl groups can influence the compound’s solubility, reactivity, and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H14N2OS |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C13H14N2OS/c1-9-3-5-11(6-4-9)13(16)14-7-12-8-17-10(2)15-12/h3-6,8H,7H2,1-2H3,(H,14,16) |
InChI Key |
NSOCESKXWFKOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)C |
Origin of Product |
United States |
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